![molecular formula C20H18N4O5S B421243 ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is a complex heterocyclic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by nitration and acetylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized derivatives .
科学的研究の応用
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-1H-indole-3-carboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Ethyl 2-amino-1H-indole-3-carboxylate derivatives
Uniqueness
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3’,2’:4,5]pyrimido[1,6-a]indole ring system and the combination of nitro and acetylamino functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C20H18N4O5S |
|---|---|
分子量 |
426.4g/mol |
IUPAC名 |
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O5S/c1-5-29-20(26)15-9(2)30-19-17(15)21-10(3)23-14-8-12(24(27)28)6-7-13(14)16(18(19)23)22-11(4)25/h6-8H,5H2,1-4H3,(H,22,25) |
InChIキー |
KNNQCFHMOHTQTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
正規SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


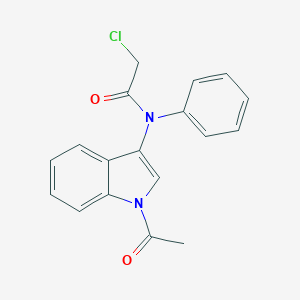
![2-chloro-N-(4-chlorophenyl)-N-[2-(2,2-dicyanovinyl)-1H-indol-3-yl]acetamide](/img/structure/B421161.png)
![Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421164.png)
![1-chloro-3-(5,5-dimethyl-3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B421169.png)
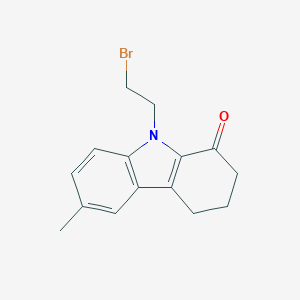
![N-{3-[(allylimino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B421171.png)
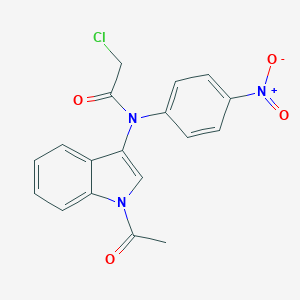
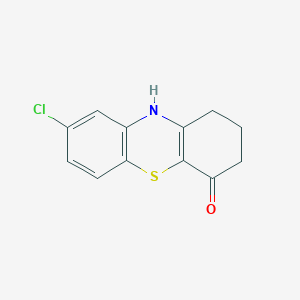
![4-decyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B421174.png)
![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-iodobenzamide](/img/structure/B421176.png)
![N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)adamantane-1-carboxamide](/img/structure/B421177.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide](/img/structure/B421178.png)
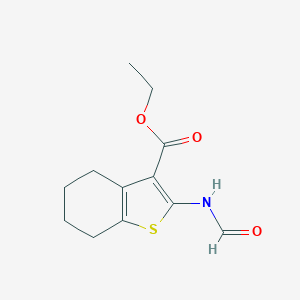
![1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol](/img/structure/B421180.png)
